Clinical Validation: First and Only KRAS G12D-Targeted Therapy with Published Phase 1 Efficacy Data in NSCLC and PDAC
Setidegrasib is the only KRAS G12D-targeted therapeutic candidate with published clinical efficacy data from a completed Phase 1 study (NCT05382559). At the Phase 2 recommended dose of 600 mg IV weekly, Setidegrasib demonstrated a confirmed partial response rate of 36% (95% CI, 22-51) in previously treated NSCLC patients (n=45) and 24% (95% CI, 8-47) in second-/third-line PDAC patients (n=21) [1]. In contrast, MRTX1133 (Mirati/BMS non-covalent inhibitor) is in Phase 1 with no published efficacy data as of April 2026 [2]; RMC-9805 (Revolution Medicines tri-complex inhibitor) is in Phase 1 with no published clinical outcomes [3]; and preclinical KRAS G12D PROTAC degraders including RP03707, ZJK-807, Y-D-2, and CH091138 have no human clinical data whatsoever.
| Evidence Dimension | Clinical development stage and published efficacy data availability |
|---|---|
| Target Compound Data | Phase 1 completed and published; NSCLC ORR 36%, PDAC ORR 24% (600 mg IV weekly); Phase 3 initiated in metastatic PDAC |
| Comparator Or Baseline | MRTX1133 (Phase 1 ongoing, no efficacy data published); RMC-9805 (Phase 1 ongoing, no efficacy data published); RP03707, ZJK-807, Y-D-2, CH091138 (preclinical only, zero clinical data) |
| Quantified Difference | Setidegrasib is the only agent with quantified, peer-reviewed clinical tumor response data (36% ORR in NSCLC, 24% ORR in PDAC) |
| Conditions | Phase 1 open-label study, 203 patients enrolled, previously treated advanced KRAS G12D-mutated solid tumors; 600 mg IV weekly dosing |
Why This Matters
Procurement of Setidegrasib for preclinical or translational research is justified by its unique position as the only KRAS G12D-targeted agent with clinical proof-of-concept demonstrating human tumor responses.
- [1] Park W, et al. Setidegrasib in Advanced Non-Small-Cell Lung Cancer and Pancreatic Cancer. N Engl J Med. 2026 Mar 25. DOI: 10.1056/NEJMoa2600752. View Source
- [2] ClinicalTrials.gov. Study of MRTX1133 in Patients with Advanced Solid Tumors Harboring a KRAS G12D Mutation. NCT05737706. View Source
- [3] ClinicalTrials.gov. Study of RMC-9805 in Participants with KRAS G12D-Mutant Solid Tumors. NCT06040541. View Source
